molecular formula C12H12FNO2S2 B6540055 4-fluoro-3-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide CAS No. 1060353-10-7

4-fluoro-3-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

Cat. No. B6540055
CAS RN: 1060353-10-7
M. Wt: 285.4 g/mol
InChI Key: AOEATTKZMHMOMG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and similar compounds. It likely contains a benzene ring with a fluoro and a methyl group attached, along with a sulfonamide group. The thiophen-3-ylmethyl group suggests the presence of a thiophene ring attached via a methylene bridge .

Scientific Research Applications

4-fluoro-3-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has a wide range of potential applications in scientific research. It has been studied as a potential therapeutic agent for the treatment of various diseases and disorders, including cancer, diabetes, and Alzheimer’s disease. It has also been studied for its potential use in drug delivery systems and as an anti-inflammatory agent. Additionally, this compound has been studied as an inhibitor of certain enzymes, as a modulator of gene expression, and as a potential treatment for Parkinson’s disease.

Mechanism of Action

The exact mechanism of action of 4-fluoro-3-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is not yet fully understood. However, it is believed to interact with various biological systems, including enzymes, receptors, and transporters. It is thought to bind to certain receptors, such as the serotonin 5-HT1A receptor, and modulate their activity. Additionally, this compound has been shown to inhibit certain enzymes, such as tyrosine kinase, which may be involved in the regulation of cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate gene expression, inhibit certain enzymes, and interact with various receptors. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to induce apoptosis in certain cell types.

Advantages and Limitations for Lab Experiments

4-fluoro-3-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its unique structure allows it to interact with a variety of biological systems. Additionally, it is relatively stable and can be stored for long periods of time. However, this compound has some limitations as well. It is not water-soluble and must be dissolved in an organic solvent before use. Additionally, its effects on certain biological systems are not yet fully understood, so further research is needed to better understand its mechanism of action.

Future Directions

There are several potential future directions for research involving 4-fluoro-3-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide. Further research is needed to better understand its mechanism of action and its effects on various biological systems. Additionally, research is needed to explore its potential therapeutic applications, including its potential use in the treatment of various diseases and disorders. Additionally, research should be conducted to explore its potential use in drug delivery systems and as an anti-inflammatory agent. Finally, research is needed to explore its potential use in gene therapy and as a potential treatment for Parkinson’s disease.

Synthesis Methods

4-fluoro-3-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is synthesized through a multi-step process that involves the reaction of a thiophene-3-ylmethyl group with 1-fluoro-3-methylbenzene-1-sulfonamide in an aqueous solution. The reaction is catalyzed by an acid, such as sulfuric acid, and the resulting product is a this compound. The reaction is relatively simple and can be carried out in a laboratory setting.

properties

IUPAC Name

4-fluoro-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2S2/c1-9-6-11(2-3-12(9)13)18(15,16)14-7-10-4-5-17-8-10/h2-6,8,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEATTKZMHMOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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